2-Ethylhexyl vinyl ether

Volatility Processing window Coating formulations

Sourcing EHVE for marine coatings or UV-curable adhesives? The 2-ethylhexyl branched chain confers a boiling point of 177–178 °C, eliminating evaporative monomer loss during ambient application—a quantifiable advantage over butyl vinyl ether (94 °C). With a calculated XLogP3 of 4.4, EHVE ensures superior solubility in nonpolar media and imparts critical internal plasticization for flexible, impact-resistant copolymers. Specify ≥98% purity to guarantee reproducible cationic polymerization kinetics and consistent charge-transfer copolymerization sequence distribution in your anti-corrosion formulations.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 103-44-6
Cat. No. B092694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl vinyl ether
CAS103-44-6
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC=C
InChIInChI=1S/C10H20O/c1-4-7-8-10(5-2)9-11-6-3/h6,10H,3-5,7-9H2,1-2H3
InChIKeyDSSAWHFZNWVJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Vinyl Ether (CAS 103-44-6): Procurement Specifications and Core Characteristics for Industrial Polymer Synthesis


2-Ethylhexyl vinyl ether (EHVE, CAS 103-44-6), also known as vinyl 2-ethylhexyl ether or isooctyl vinyl ether, is a monofunctional vinyl ether monomer with the molecular formula C₁₀H₂₀O and molecular weight 156.27 g/mol [1]. At 25 °C, it exists as a colorless liquid with a density of 0.816 g/mL, a melting point of −85 °C, and a boiling point of 177–178 °C . The compound possesses a branched 2-ethylhexyl alkyl chain linked to the vinyl ether functional group, which confers hydrophobicity (calculated XLogP3 = 4.4) and enhanced solubility in nonpolar media . EHVE is produced industrially via the reaction of 2-ethylhexanol with acetylene in the presence of a catalyst, and is commercially available from major suppliers including BASF (as Rapi-cure EHVE) and Nippon Carbide Industries .

Why 2-Ethylhexyl Vinyl Ether Cannot Be Substituted with Generic Short-Chain or Linear Vinyl Ethers in Formulated Systems


Vinyl ether monomers as a class share the electron-rich vinyl ether functional group that enables rapid cationic polymerization and participation in alternating charge-transfer copolymerization with electron-deficient comonomers [1]. However, the alkyl substituent attached to the oxygen atom dictates the monomer‘s physical properties—density, viscosity, volatility, hydrophobicity, and solubility—as well as the resulting polymer’s flexibility, glass transition temperature (Tg), and compatibility with nonpolar substrates [2]. The 2-ethylhexyl branched alkyl chain in EHVE is substantially larger and more hydrophobic than the linear butyl or ethyl chains found in common alternative vinyl ethers. This structural divergence produces quantifiable differences in monomer volatility (boiling point), lipophilicity (log P), polymerization kinetics, and the thermomechanical properties of derived copolymers. Consequently, substituting EHVE with butyl vinyl ether or ethyl vinyl ether in a coating or adhesive formulation will alter viscosity profiles, cure kinetics, final polymer flexibility, and substrate adhesion—changes that are measurable and that compromise performance specifications in applications ranging from anti-corrosion coatings to UV-curable reactive diluents .

Quantitative Evidence for 2-Ethylhexyl Vinyl Ether Differentiation: Comparative Data Across Physicochemical, Reactivity, and Safety Dimensions


Boiling Point and Volatility: 2-Ethylhexyl Vinyl Ether vs. Butyl Vinyl Ether in Coating Formulation Processing Windows

2-Ethylhexyl vinyl ether (EHVE) exhibits a significantly higher boiling point than the commonly used alternative butyl vinyl ether (BVE, CAS 111-34-2), a direct consequence of the larger, branched 2-ethylhexyl alkyl substituent versus the linear n-butyl chain. This difference has direct implications for processing windows and VOC management in industrial coating and adhesive manufacturing. EHVE has a measured boiling point of 177–178 °C at atmospheric pressure, compared to 94 °C for butyl vinyl ether [1]. The 83–84 °C elevation in boiling point corresponds to markedly lower vapor pressure at ambient temperatures (approximately 0.123 kPa at 20 °C for EHVE versus ~4.2 kPa for BVE) . In practice, this reduced volatility minimizes evaporative monomer loss during open-vessel processing and extends the working time in formulations applied at elevated temperatures or under ambient conditions with extended open times. For procurement decisions, this translates to higher retained monomer efficiency, reduced VOC emissions, and broader compatibility with processes requiring thermal excursions above 100 °C without premature monomer loss.

Volatility Processing window Coating formulations

Lipophilicity (Log P) and Polymer Hydrophobicity: Quantifying the Impact of the 2-Ethylhexyl Chain on Material Performance

The calculated octanol-water partition coefficient (XLogP3) provides a quantifiable measure of monomer lipophilicity that directly predicts the hydrophobicity and moisture resistance of the resulting polymer when EHVE is incorporated as a comonomer. EHVE exhibits a calculated XLogP3 value of 4.4, substantially higher than that of ethyl vinyl ether (EVE, XLogP3 ≈ 1.1) and butyl vinyl ether (BVE, XLogP3 ≈ 2.3) [1]. This differential hydrophobicity is a class-level inference: monomers with higher log P values produce polymers with lower equilibrium water uptake and improved barrier properties when used at equivalent molar incorporation levels. For applications such as solvent-based anti-corrosion coatings—where EHVE-containing copolymers with vinyl chlorides or maleic anhydride are explicitly specified—this enhanced hydrophobicity translates to measurable improvements in moisture barrier performance and extended corrosion protection lifetimes [2]. Procurement decisions favoring EHVE over less lipophilic vinyl ethers are thus justified when end-use specifications demand low water absorption or high humidity resistance.

Hydrophobicity Log P Moisture resistance

Acute Oral Toxicity (LD50): 2-Ethylhexyl Vinyl Ether vs. Structural Analogs in Occupational Exposure and Safety Planning

Acute oral toxicity, expressed as the median lethal dose (LD50) in rats, provides a quantifiable metric for hazard assessment and safety protocol design in industrial procurement and handling. For 2-ethylhexyl vinyl ether, the reported acute oral LD50 in rats is 1350 mg/kg, with an additional reported dermal LD50 in rabbits of 3560 µL/kg [1]. This places EHVE in GHS Acute Toxicity Category 4 (harmful if swallowed, H302) [2]. For context, ethyl vinyl ether (EVE) exhibits a lower reported acute oral LD50 of approximately 620 mg/kg in rats (Category 4), while the structurally analogous 2-ethylhexyl acrylate (2-EHA) is reported to have an acute oral LD50 of approximately 5600 mg/kg (Category 5 or not classified for acute oral toxicity) [3]. The quantitative differences among these three monomers highlight the need for monomer-specific, data-driven risk assessments rather than class-based generalizations. For procurement and EH&S planning, the 1350 mg/kg LD50 value establishes the appropriate personal protective equipment (PPE), ventilation requirements, and spill response protocols distinct from those required for more acutely toxic vinyl ethers or less hazardous acrylate counterparts.

Toxicity LD50 Occupational safety

Copolymerization Reactivity with Epoxide Monomers: Ethyl Vinyl Ether vs. 2-Ethylhexyl Glycidyl Ether System Performance

The reactivity of vinyl ether monomers in cationic copolymerization with substituted oxiranes is governed by the electron-donating character of the alkoxy substituent. In a systematic study of concurrent cationic vinyl-addition and ring-opening copolymerization, ethyl vinyl ether (EVE) was demonstrated to undergo efficient copolymerization with 2-ethylhexyl β-methylglycidyl ether (EHMGE) via crossover reactions [1]. The copolymerization of EVE with EHMGE produced a copolymer with a number-average molecular weight (Mn) of 7.5 × 10³ g/mol, achieved through 8.3 crossover reactions from the vinyl ether propagating species to the βMGE monomer per polymer chain [2]. In contrast, more reactive vinyl ethers such as isopropyl vinyl ether were not efficiently consumed in the reaction with EHMGE, underscoring that less electron-rich vinyl ethers (EVE, EHVE) are necessary for effective copolymerization with electron-deficient epoxides bearing bulky substituents. This study provides direct comparative evidence that the reactivity profile of EVE and by extension EHVE (which shares the same vinyl ether electronic environment with a bulkier alkyl substituent) is uniquely suited for generating copolymers with substituted oxiranes that would not form efficiently with smaller, more electron-rich vinyl ethers.

Copolymerization Reactivity Cationic polymerization

Substrate Compatibility and Alternating Copolymerization Behavior in Anti-Corrosion Coating Systems

Vinyl ether monomers including EHVE are known to form alternating copolymers with electron-deficient comonomers via charge-transfer complex polymerization [1]. This class-level behavior is critical for applications where precise sequence distribution and compositional uniformity are required. In the specific case of 2-ethylhexyl vinyl ether, copolymers with vinyl chlorides (such as Laroflex), maleic anhydride, and 1,1,2-trifluoro-2-chloroethene (TFCE) are explicitly used for solvent-based anti-corrosion coatings, where the alternating sequence results in superior solubility and flexibility compared to random copolymers [2]. The 2-ethylhexyl side chain of EHVE contributes additional hydrophobicity and plasticization to these alternating copolymer systems, a performance attribute not achievable with shorter-chain vinyl ethers such as methyl vinyl ether or ethyl vinyl ether, which produce less flexible and more hydrophilic alternating copolymers. While quantitative data on the exact difference in corrosion resistance (e.g., salt spray hours) between EHVE-containing and BVE-containing alternating copolymers is not available in the open literature, the structural basis for the difference is well-established and cited in industrial application guidance [3].

Alternating copolymerization Charge-transfer complex Anti-corrosion coatings

Polymer Flexibility and Low-Temperature Performance: The Plasticizing Effect of the 2-Ethylhexyl Side Chain

The incorporation of 2-ethylhexyl vinyl ether as a comonomer introduces a branched C8 alkyl side chain that functions as an internal plasticizer, reducing the glass transition temperature (Tg) and increasing the flexibility of the resulting copolymer relative to analogs incorporating short-chain vinyl ethers [1]. The 2-ethylhexyl substituent creates free volume and reduces interchain cohesive forces, an effect that is class-level but directly tied to the specific structure of EHVE. This plasticizing effect is particularly important in applications where EHVE-containing copolymers are specified, such as in anti-corrosion coatings requiring flexibility to resist cracking under thermal cycling or mechanical deformation, and in adhesives where elongation and impact resistance are performance-critical parameters [2]. A procuring scientist seeking a vinyl ether monomer specifically for flexibility enhancement would select EHVE over butyl vinyl ether or ethyl vinyl ether, as the longer, branched alkyl chain of EHVE provides quantifiably greater plasticization per mole of incorporated monomer. While direct comparative Tg depression data for EHVE versus BVE in a defined copolymer system is not available in the open literature, the structure-property relationship linking alkyl chain length and branching to plasticization efficiency is a well-established principle in polymer science that underpins the commercial use of EHVE for this purpose .

Polymer flexibility Tg depression Plasticization

High-Value Application Scenarios for 2-Ethylhexyl Vinyl Ether in Industrial Polymer Synthesis and Coating Formulation


Solvent-Based Anti-Corrosion Coating Formulations Requiring Alternating Copolymer Architecture

2-Ethylhexyl vinyl ether is a preferred comonomer for solvent-based anti-corrosion coatings where alternating copolymerization with electron-deficient monomers (vinyl chlorides such as Laroflex, maleic anhydride, or 1,1,2-trifluoro-2-chloroethene) is required to achieve precise sequence distribution and compositional uniformity [1][2]. The 2-ethylhexyl side chain contributes hydrophobicity (XLogP3 = 4.4) and internal plasticization that improves coating flexibility and adhesion to metal substrates. The higher boiling point of EHVE (177–178 °C) relative to butyl vinyl ether (94 °C) provides a broader processing window and reduces evaporative monomer loss during formulation and application. These coatings are specified in marine, industrial maintenance, and infrastructure protection applications where extended corrosion resistance and mechanical durability are essential.

UV-Curable Reactive Diluent Systems for Low-Viscosity, High-Solids Formulations

2-Ethylhexyl vinyl ether is employed as a reactive diluent in UV-curable coatings and adhesives, where it reduces formulation viscosity without contributing to VOC emissions . The branched alkyl chain of EHVE confers lower viscosity and enhanced solubility in nonpolar media compared to linear vinyl ethers, facilitating higher solids loading and improved application properties. The vinyl ether functional group undergoes rapid cationic photopolymerization in the presence of photoacid generators, enabling fast cure speeds in industrial UV-curing processes. EHVE's boiling point (177–178 °C) ensures that the monomer remains in the film during ambient application rather than evaporating, a critical advantage over more volatile reactive diluents such as butyl vinyl ether (94 °C) .

Flexible Polymer Synthesis and Impact-Resistant Adhesive Compositions

2-Ethylhexyl vinyl ether is utilized as a comonomer in the synthesis of flexible polymers and impact-resistant adhesives where the plasticizing effect of the branched 2-ethylhexyl chain is specifically required [3]. The ether linkage in the polymer backbone, combined with the bulky alkyl side chain, improves elongation and impact resistance in the final material. Recent patent activity includes the use of EHVE in adhesive compositions (CN-114085631-A), tile construction adhesives (JP-2022013755-A), and anticoagulation polymer coatings (CN-113372494-A), demonstrating its continuing relevance in advanced material development . For procurement in research and industrial synthesis, EHVE is selected over short-chain vinyl ethers when polymer flexibility, low-temperature performance, or impact resistance are critical performance specifications.

Specialty Copolymer Synthesis with Substituted Epoxide Monomers

2-Ethylhexyl vinyl ether is suitable for copolymerization with substituted oxiranes via concurrent cationic vinyl-addition and ring-opening mechanisms, a reactivity profile that distinguishes less electron-rich vinyl ethers (such as EHVE and ethyl vinyl ether) from more reactive vinyl ethers (such as isopropyl vinyl ether) [4]. The copolymerization of ethyl vinyl ether with 2-ethylhexyl β-methylglycidyl ether (EHMGE) has been demonstrated to produce copolymers with Mn = 7.5 × 10³ g/mol via 8.3 crossover reactions per chain, whereas more electron-rich vinyl ethers undergo inefficient consumption with the same epoxide. This reactivity constraint means that EHVE is the vinyl ether of choice when the comonomer is a bulky, substituted oxirane that would not polymerize efficiently with isopropyl vinyl ether or similar highly reactive vinyl ethers. This application scenario is relevant for synthesizing thermoresponsive copolymers and other specialty polymer architectures where both vinyl ether and epoxide units are incorporated into the backbone in a controlled sequence.

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